3,5-Difluoropyridine
Overview
Description
3,5-Difluoropyridine is a chemical compound with the molecular formula C5H3F2N . It is a clear liquid at room temperature .
Synthesis Analysis
The synthesis of 3,5-Difluoropyridine involves the hydrogenolysis of 2,4,6-tribromo-3,5-difluoropyridine . This reaction occurs rapidly, resulting in a quantitative conversion to 3,5-difluoropyridine . The yield by distillation is 63% .Molecular Structure Analysis
The molecular weight of 3,5-Difluoropyridine is 115.08 . Its molecular structure consists of a pyridine ring with fluorine atoms substituted at the 3 and 5 positions .Physical And Chemical Properties Analysis
3,5-Difluoropyridine has a boiling point of 92-93°C and a density of 1.256 g/mL at 25 °C . It has a refractive index of 1.4437 . The compound is highly flammable with a flash point of 9°C .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluoropyridines, including 3,5-Difluoropyridine, are used in the synthesis of fluorinated pyridines . The presence of strong electron-withdrawing substituents in the aromatic ring gives fluoropyridines interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Local Radiotherapy of Cancer
Methods for the synthesis of F 18 substituted pyridines, including 3,5-Difluoropyridine, for local radiotherapy of cancer have been presented . These 18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications .
Agricultural Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
Synthesis of Herbicides and Insecticides
3,5-Difluoropyridine has been used as a starting material for the synthesis of some herbicides and insecticides .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The high availability of the fluorinated synthetic blocks and the effective fluorinating reagents have rapidly accelerated developments in this field .
Preparation of Poly(pyridine ether)s
2,6-Difluoropyridine, a compound similar to 3,5-Difluoropyridine, has been used in the preparation of poly(pyridine ether)s via polycondensation with silylated 1,1,1-tris(4-hydroxyphenyl)ethane . This suggests that 3,5-Difluoropyridine could potentially be used in a similar manner.
Safety and Hazards
3,5-Difluoropyridine is classified as highly flammable and an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .
Mechanism of Action
Target of Action
3,5-Difluoropyridine is a fluorinated pyridine derivative Fluorinated pyridines are generally known to interact with various biological targets due to their electron-withdrawing nature .
Mode of Action
Fluorinated pyridines are known to exhibit unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms . These properties can influence their interaction with biological targets.
Biochemical Pathways
Fluorinated pyridines are known to be involved in various biological applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its boiling point (92-93°c), density (1256 g/mL at 25 °C), and form (liquid) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Fluorinated pyridines are known to have unique biological properties, suggesting that they may induce specific molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoropyridine. For instance, the compound is classified as highly flammable and an irritant, indicating that it should be handled and stored carefully to maintain its stability . Moreover, it is very toxic to aquatic life, suggesting that its release into the environment should be avoided .
properties
IUPAC Name |
3,5-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXAZPPGFLETFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349074 | |
Record name | 3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoropyridine | |
CAS RN |
71902-33-5 | |
Record name | 3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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